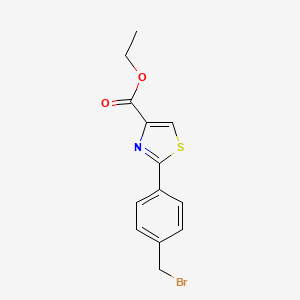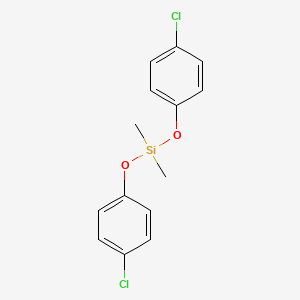
Bis(4-chlorophenoxy)(dimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-chlorophenoxy)(dimethyl)silane is an organosilicon compound with the molecular formula C14H14Cl2O2Si It is characterized by the presence of two 4-chlorophenoxy groups attached to a dimethylsilane core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(4-chlorophenoxy)(dimethyl)silane typically involves the reaction of 4-chlorophenol with dimethyldichlorosilane. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The general reaction scheme is as follows:
2C6H4ClOH+(CH3)2SiCl2→(C6H4ClO)2Si(CH3)2+2HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to ensure complete conversion of the reactants and to minimize the formation of by-products. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(4-chlorophenoxy)(dimethyl)silane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the 4-chlorophenoxy groups can be substituted by nucleophiles, such as amines or thiols.
Oxidation: The compound can be oxidized to form silanol derivatives.
Hydrolysis: In the presence of water, this compound can hydrolyze to form silanols and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols are used under mild conditions, typically at room temperature.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.
Hydrolysis: The reaction with water can occur under acidic or basic conditions, depending on the desired products.
Major Products
Nucleophilic Substitution: Products include substituted phenoxy derivatives.
Oxidation: Silanol derivatives are formed.
Hydrolysis: Silanols and hydrochloric acid are the primary products.
Wissenschaftliche Forschungsanwendungen
Bis(4-chlorophenoxy)(dimethyl)silane has several applications in scientific research:
Materials Science: It is used as a precursor for the synthesis of siloxane polymers and copolymers, which have applications in coatings, adhesives, and sealants.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organosilicon compounds.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in biomedical devices.
Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of bis(4-chlorophenoxy)(dimethyl)silane involves its ability to form stable bonds with various substrates. The silicon atom in the compound can form strong Si-O and Si-C bonds, which contribute to its stability and reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(4-aminophenoxy)(dimethyl)silane: Similar structure but with amino groups instead of chloro groups.
Bis(4-nitrophenoxy)(dimethyl)silane: Contains nitro groups, leading to different reactivity and applications.
Bis(4-methoxyphenoxy)(dimethyl)silane: Methoxy groups replace chloro groups, affecting its chemical properties.
Uniqueness
Bis(4-chlorophenoxy)(dimethyl)silane is unique due to the presence of chloro groups, which enhance its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of various organosilicon compounds.
Eigenschaften
CAS-Nummer |
18414-46-5 |
|---|---|
Molekularformel |
C14H14Cl2O2Si |
Molekulargewicht |
313.2 g/mol |
IUPAC-Name |
bis(4-chlorophenoxy)-dimethylsilane |
InChI |
InChI=1S/C14H14Cl2O2Si/c1-19(2,17-13-7-3-11(15)4-8-13)18-14-9-5-12(16)6-10-14/h3-10H,1-2H3 |
InChI-Schlüssel |
OFONNKVNALYXHD-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(OC1=CC=C(C=C1)Cl)OC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



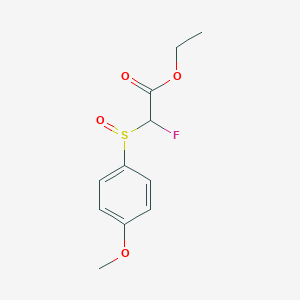
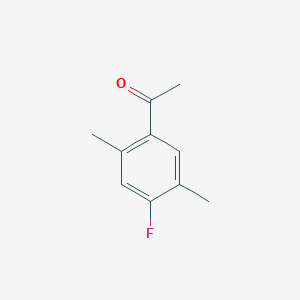


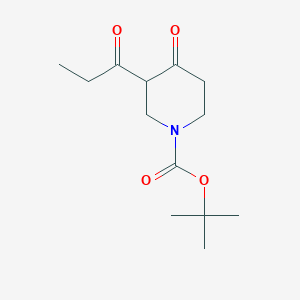
![N-phenyl-4-[4-(4-phenylphenyl)phenyl]aniline](/img/structure/B13984047.png)
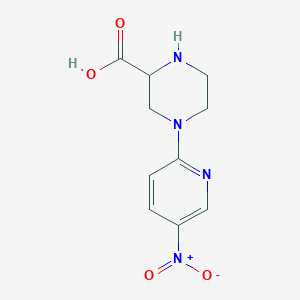
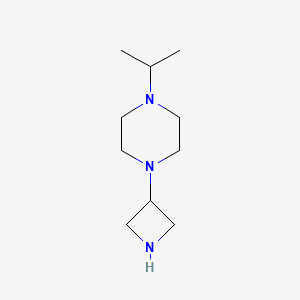

![5-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methoxybenzamide](/img/structure/B13984065.png)
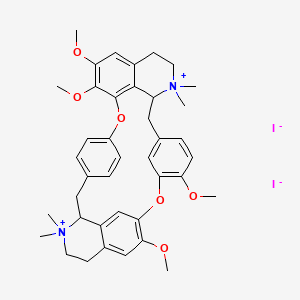
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 6-ethoxy-, ethyl ester](/img/structure/B13984081.png)
